![molecular formula C7H10F3N B15219409 (1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[410]heptane is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[41One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This method is advantageous due to its ability to introduce the trifluoromethyl group under relatively mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of the trifluoromethyl group. The use of metal-free oxidative trifluoromethylation with reagents like CF3SO2Na has also been explored for its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups into the bicyclic framework .
科学研究应用
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用机制
The mechanism of action of (1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.
Difluoromethylated compounds: These compounds have two fluorine atoms instead of three, resulting in different chemical properties and applications.
Uniqueness
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane is unique due to its bicyclic structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research .
属性
分子式 |
C7H10F3N |
|---|---|
分子量 |
165.16 g/mol |
IUPAC 名称 |
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-4-2-1-3-11-6(4)5/h4-6,11H,1-3H2/t4-,5-,6-/m1/s1 |
InChI 键 |
CEPLETWJBJZUIU-HSUXUTPPSA-N |
手性 SMILES |
C1C[C@@H]2[C@H]([C@@H]2NC1)C(F)(F)F |
规范 SMILES |
C1CC2C(C2NC1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


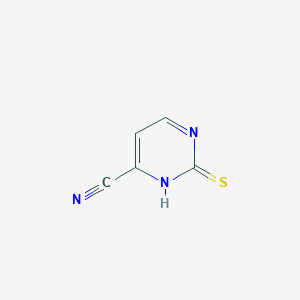
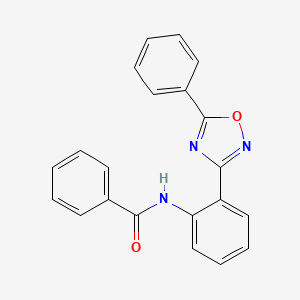
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
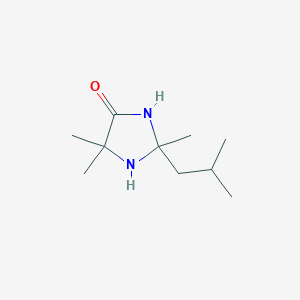
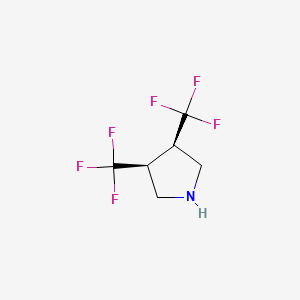
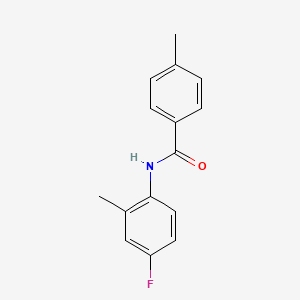
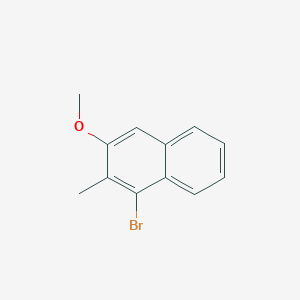
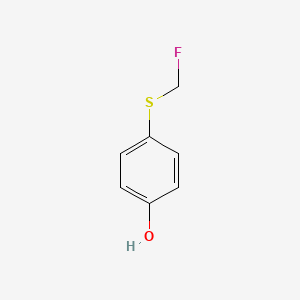
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)

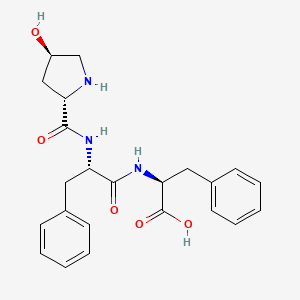
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)
